molecular formula C16H14F2N2O2 B6113346 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol

Katalognummer B6113346
Molekulargewicht: 304.29 g/mol
InChI-Schlüssel: XLTTUSHWSAXTQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DFP-10825, and it is classified as a pyrrolidinol derivative. The aim of

Wirkmechanismus

The mechanism of action of DFP-10825 is primarily based on its ability to inhibit the activity of acetylcholinesterase and modulate the activity of dopamine receptors. By inhibiting the activity of acetylcholinesterase, DFP-10825 can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. The modulation of dopamine receptors can lead to improvements in mood, movement, and cognition.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. Studies have shown that DFP-10825 can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. In addition, DFP-10825 has been shown to modulate the activity of dopamine receptors, which can improve mood, movement, and cognition.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DFP-10825 is its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, DFP-10825 has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further clinical development.
One of the main limitations of DFP-10825 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the potential side effects of DFP-10825.

Zukünftige Richtungen

There are a number of future directions for research on DFP-10825. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of DFP-10825. In addition, further studies are needed to fully understand the potential applications of DFP-10825 in the treatment of neurological disorders.
Another potential area of research is the development of more targeted delivery methods for DFP-10825. This could involve the use of nanoparticles or other delivery systems that can improve the solubility and bioavailability of DFP-10825.
Conclusion:
DFP-10825 is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit the activity of acetylcholinesterase and modulate the activity of dopamine receptors make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to fully understand the potential applications and limitations of DFP-10825.

Synthesemethoden

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 3,5-difluoro-2-pyridinecarboxylic acid with phenylalanine methyl ester. The resulting product is then subjected to a cyclization reaction using sodium hydride and acetic acid to form the pyrrolidinol ring. The final step involves the removal of the methyl ester group using hydrochloric acid to yield DFP-10825.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a potential treatment for Alzheimer's disease. Studies have shown that DFP-10825 can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is a neurotransmitter that is essential for memory and cognitive function.
In addition to its potential use in Alzheimer's disease, DFP-10825 has also been studied for its potential applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that DFP-10825 can modulate the activity of dopamine receptors in the brain, which are involved in the regulation of mood, movement, and cognition.

Eigenschaften

IUPAC Name

(3,5-difluoropyridin-2-yl)-(3-hydroxy-3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c17-12-8-13(18)14(19-9-12)15(21)20-7-6-16(22,10-20)11-4-2-1-3-5-11/h1-5,8-9,22H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTUSHWSAXTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)O)C(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.